2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C9H6ClN3O3S and a molecular weight of 271.68 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino-6-nitrobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.
Reduction: Conversion to 2-chloro-N-(6-amino-1,3-benzothiazol-2-yl)acetamide.
Oxidation: Potential formation of oxidized benzothiazole derivatives, though specific products depend on reaction conditions.
Scientific Research Applications
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Biological Studies: Employed in studies to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(6-aminobenzothiazol-2-yl)acetamide
Uniqueness
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both a chloro and a nitro group on the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as a bioreductive agent, while the chloro group provides a site for further functionalization through nucleophilic substitution reactions .
Properties
IUPAC Name |
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3S/c10-4-8(14)12-9-11-6-2-1-5(13(15)16)3-7(6)17-9/h1-3H,4H2,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKHTMXWCNEWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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